Methyl 2,3-dimethyl-4-oxo-1,4-dihydroquinoline-6-carboxylate
Description
Propriétés
IUPAC Name |
methyl 2,3-dimethyl-4-oxo-1H-quinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-7-8(2)14-11-5-4-9(13(16)17-3)6-10(11)12(7)15/h4-6H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNNCHJNEFYZKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C(C1=O)C=C(C=C2)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dimethyl-4-oxo-1,4-dihydroquinoline-6-carboxylate typically involves the acylation of commercially available anthranilate derivatives. One common method includes the reaction of 4,5-dimethoxymethylanthranilate with methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, ensuring high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,3-dimethyl-4-oxo-1,4-dihydroquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline core, leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or acetic acid.
Major Products
The major products formed from these reactions include a range of quinoline derivatives with diverse functional groups, which can be further utilized in various chemical and pharmaceutical applications.
Applications De Recherche Scientifique
Methyl 2,3-dimethyl-4-oxo-1,4-dihydroquinoline-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis.
Mécanisme D'action
The mechanism of action of Methyl 2,3-dimethyl-4-oxo-1,4-dihydroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The exact molecular targets and pathways for this specific compound may vary depending on its application and the biological system in which it is studied.
Comparaison Avec Des Composés Similaires
Structural Analogues and Substituent Effects
Quinoline derivatives exhibit diverse biological and physicochemical properties depending on substituent positions and functional groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
- Substituent Position : The position of substituents (e.g., 6-COOCH₃ vs. 3-COOCH₂CH₃) drastically alters reactivity and biological activity. For example, the 6-carboxylate group in the target compound may enhance binding to hydrophobic enzyme pockets compared to 2- or 3-carboxylate analogs .
- Steric Effects : 2,3-Dimethyl groups in the target compound may hinder rotational freedom, affecting conformational stability .
Activité Biologique
Methyl 2,3-dimethyl-4-oxo-1,4-dihydroquinoline-6-carboxylate (MDMQ) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H13NO3
- Molecular Weight : 229.25 g/mol
- CAS Number : 45494215
MDMQ belongs to the class of 4-oxoquinolines, which have been widely studied for their diverse pharmacological activities.
Mechanisms of Biological Activity
MDMQ exhibits various biological activities attributed to its structural features. The following mechanisms have been identified:
- Antiviral Activity : Preliminary studies suggest that compounds similar to MDMQ can inhibit the replication of viruses such as Hepatitis B Virus (HBV). Molecular docking simulations indicate that these compounds may act as potent inhibitors of viral replication pathways .
- Cannabinoid Receptor Interaction : Research has shown that derivatives of 4-oxo-1,4-dihydroquinoline can selectively bind to cannabinoid receptors (CB1 and CB2). MDMQ's structural analogs have demonstrated affinity for CB2 receptors, suggesting potential therapeutic applications in pain management and inflammation .
- Antimicrobial Properties : Compounds in the quinoline family have also been evaluated for their antimicrobial activity. MDMQ may exhibit similar properties, making it a candidate for further investigation in treating bacterial infections.
Study on Antiviral Activity
A study published in MDPI evaluated the antiviral activity of various quinoline derivatives against HBV. MDMQ was included in the broader analysis, where it was found that certain structural modifications enhanced antiviral efficacy. The study reported that compounds demonstrated significant inhibition at concentrations as low as 10 µM .
Cannabinoid Receptor Studies
In a study focusing on cannabinoid receptor interactions, several 4-oxoquinoline derivatives were synthesized and tested for their binding affinity to CB2 receptors. The results indicated that specific modifications on the quinoline structure could enhance selectivity and potency . MDMQ's potential as a selective CB2 agonist was highlighted, suggesting its role in modulating pain and inflammation.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H13NO3 |
| Molecular Weight | 229.25 g/mol |
| CAS Number | 45494215 |
| Antiviral Activity | Inhibitory at 10 µM |
| Cannabinoid Receptor Affinity | Selective for CB2 |
Q & A
Q. What are the common synthetic routes for Methyl 2,3-dimethyl-4-oxo-1,4-dihydroquinoline-6-carboxylate?
A key method involves cyclization reactions using aluminum chloride (AlCl₃) as a catalyst. For example, a substituted 1,2,3,4-tetrahydroquinoline precursor is treated with AlCl₃ in 1,2-dichlorobenzene at 378 K for 5 hours, followed by hydrolysis and purification via recrystallization (yield: 73%) . Alternative routes for analogous quinolines include base-catalyzed ester condensations or malonyl chloride acylation of methylanthranilate derivatives .
Q. Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield | Key Reference |
|---|---|---|---|
| AlCl₃-mediated cyclization | 1,2-dichlorobenzene, 378 K, 5 h | 73% | |
| Base-catalyzed condensation | Piperidine, 453 K, TLC monitoring | ~60–80% |
Q. How is the compound characterized post-synthesis?
Characterization typically combines spectroscopic and crystallographic techniques:
- NMR : H NMR (300 MHz) resolves methyl groups (δ 1.15–3.65 ppm) and aromatic protons (δ 6.95–7.13 ppm). However, stereochemical ambiguities may require X-ray crystallography for resolution .
- IR : Peaks at 1731 cm (ester C=O) and 1701 cm (amide C=O) confirm functional groups .
- X-ray crystallography : Monoclinic crystal system (space group P2/c) with unit cell parameters a = 8.309 Å, b = 18.524 Å, c = 8.730 Å, β = 112.30°. Intermolecular C–H···π and C–H···O interactions stabilize the crystal lattice .
Advanced Research Questions
Q. How can conflicting NMR and X-ray data be resolved for structural confirmation?
Discrepancies in NMR-derived stereochemistry (e.g., cis/trans isomerism) are resolved via single-crystal X-ray diffraction. For example, in related tetrahydroquinolines, X-ray data confirmed the cis configuration of substituents, which NMR alone could not unambiguously assign . Refinement software like SHELXL (via SHELX suite) is critical for modeling hydrogen positions and validating bond geometries .
Q. What hydrogen bonding patterns are observed in the crystal structure?
The compound exhibits two key interactions:
C–H···π bonding : Aromatic protons form contacts with the centroid of the quinoline ring (C5–C10), creating centrosymmetric dimers.
Weak C–H···O bonds : These link dimers into columns along the [100] direction (Table 2) .
Q. Table 2: Hydrogen Bonding Parameters
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
|---|---|---|---|---|
| C12–H12···O1 | 0.93 | 2.59 | 3.31 | 135 |
| C3–H3···Cg | 0.97 | 2.85 | 3.65 | 142 |
| Cg = centroid of C5–C10 ring . |
Q. How can computational tools like SHELX and ORTEP-3 aid in crystallographic analysis?
- SHELX : Used for structure solution (SHELXS/SHELXD) and refinement (SHELXL). It models anisotropic displacement parameters and validates geometric restraints (e.g., bond lengths, angles) .
- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement, critical for assessing disorder or dynamic motion in the crystal lattice .
Q. What strategies optimize the synthesis of analogs for biological activity studies?
- Functional group modification : Replace the 6-carboxylate with bioisosteres (e.g., sulfonamides) to enhance solubility or target affinity.
- Scaling-up : Use continuous flow reactors to improve reaction efficiency and reproducibility (e.g., as demonstrated for methyl 6-methoxy-2-arylquinoline-4-carboxylates) .
- Structure-activity relationships (SAR) : Test derivatives against bacterial targets, leveraging the antimicrobial scaffold of 3-quinolinecarboxylic acid analogs .
Q. How are intermolecular interactions analyzed to predict crystal packing?
Graph set analysis (e.g., Etter’s rules) categorizes hydrogen-bonding motifs into chains, rings, or self-assembled networks. This methodology, combined with software like Mercury (CCDC), predicts packing efficiency and polymorphism risks .
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